N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Structural differentiation Molecular weight Analog comparison

N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide (CAS 88758-61-6, molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.37 g·mol⁻¹) is a synthetic small molecule belonging to the class of N-acyloxy-2-(quinolin-8-yloxy)acetimidamides. This compound integrates a quinolin-8-yloxy ether linked to an acetimidamide core, which is further functionalized with a piperidine-1-carbonyloxy substituent.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B15212237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N
InChIInChI=1S/C17H20N4O3/c18-15(20-24-17(22)21-10-2-1-3-11-21)12-23-14-8-4-6-13-7-5-9-19-16(13)14/h4-9H,1-3,10-12H2,(H2,18,20)
InChIKeyHLRBSBCUYIQOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide: Structural Identity and Procurement Baseline for the Quinoline-Acetimidamide Series


N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide (CAS 88758-61-6, molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.37 g·mol⁻¹) is a synthetic small molecule belonging to the class of N-acyloxy-2-(quinolin-8-yloxy)acetimidamides . This compound integrates a quinolin-8-yloxy ether linked to an acetimidamide core, which is further functionalized with a piperidine-1-carbonyloxy substituent . The scaffold falls within the broader patent-defined family of quinolinyloxypiperidine derivatives claimed for inflammatory and allergic respiratory tract disease applications . Unlike generic quinoline derivatives that exhibit broad polypharmacology, this compound’s precisely defined substitution pattern—particularly the piperidine-1-carbonyloxy warhead—creates a distinct chemotype for focused medicinal chemistry and chemical biology investigations.

Why N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide Cannot Be Generically Substituted by In-Class Analogs


The N-acyloxy-2-(quinolin-8-yloxy)acetimidamide series encompasses multiple commercially available analogs with distinct acyl substituents, including morpholine-4-carbonyl (MW 330.34 g·mol⁻¹), cyclopropanecarbonyl (MW 285.30 g·mol⁻¹), and acetoxy (MW 259.27 g·mol⁻¹) variants . Each substituent imparts unique physicochemical properties—basicity, hydrogen-bonding capacity, steric bulk, and lipophilicity—that cannot be replicated by simple analog interchange. The piperidine-1-carbonyloxy group introduces a tertiary amine (pKa ~10) absent in the morpholine (pKa ~8) and cyclopropane (neutral) analogs, altering solubility profiles, membrane permeability, and target interaction potential. Furthermore, crystallographic data for a closely related quinolin-8-yl piperidine-1-carboxylate scaffold demonstrates specific, structurally resolved enzyme-inhibitor interactions at 1.85 Å resolution . These molecular-recognition features are substituent-dependent and cannot be assumed for non-piperidine analogs. Procurement decisions that substitute the piperidine-1-carbonyloxy analog with morpholine, cyclopropane, or acetoxy variants risk losing the chemotype’s distinct binding and property profiles.

Quantitative Differentiation Evidence for N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide


Molecular Weight and Physicochemical Scaffold Differentiation from Closest Commercial Analogs

The target compound's molecular weight (328.37 g·mol⁻¹) occupies a distinct position within the N-acyloxy-2-(quinolin-8-yloxy)acetimidamide series, differing by −1.97 g·mol⁻¹ from the morpholine-4-carbonyl analog (330.34 g·mol⁻¹) and +43.07 g·mol⁻¹ from the cyclopropanecarbonyl analog (285.30 g·mol⁻¹) . This intermediate molecular weight, combined with the presence of a basic piperidine nitrogen (calculated pKa ~10) absent in comparator substituents, produces a differentiated lipophilicity and hydrogen-bonding profile that directly impacts drug-likeness parameters, solubility, and passive membrane permeability—critical considerations for both in vitro assay design and in vivo candidate progression.

Structural differentiation Molecular weight Analog comparison Lead optimization

Crystallographic Validation of the Piperidine-1-Carbonyloxy-Quinoline Scaffold for Defined Enzyme Target Engagement

Quinolin-8-yl piperidine-1-carboxylate, a scaffold that directly shares the piperidine-1-carbonyloxy-quinoline substructure with the target compound, has been co-crystallized with Trypanosoma cruzi spermidine synthase (PDB ID: 4YV1) and solved at 1.85 Å resolution . This atomic-level structural evidence demonstrates that the piperidine-1-carbonyloxy moiety engages specific active-site residues within the enzyme pocket through defined hydrogen-bonding and hydrophobic interactions. In contrast, no equivalent crystallographic data exist for the morpholine-4-carbonyl, cyclopropanecarbonyl, or acetoxy analogs of the N-acyloxy-2-(quinolin-8-yloxy)acetimidamide series. While this evidence is derived from the carboxylate ester rather than the acetimidamide linker, the shared piperidine-1-carbonyloxy-quinoline pharmacophore provides class-level structural validation for specific macromolecular target engagement.

Trypanosoma cruzi Spermidine synthase inhibition X-ray crystallography Neglected tropical disease

Purity Specification and Quality Control Benchmarking for Reproducible Research Procurement

The target compound is supplied at 97% purity as verified by vendor analytical protocols . This purity level matches the specification of the morpholine-4-carbonyl analog (97%) and exceeds the cyclopropanecarbonyl analog specification (≥95%) . For procurement decision-making, a defined and consistent purity specification is essential for ensuring reproducible biological assay results; variations in impurity profiles across analogs can introduce confounding off-target activities or cytotoxic artifacts that undermine data interpretation.

Purity specification Quality control Procurement quality Reproducibility

Patent-Disclosed Therapeutic Area Association for Piperidine-Containing Quinolinyloxy Derivatives

Patent WO2009021965A2 explicitly classifies quinolinyloxypiperidine and pyrrolidine derivatives—a generic structural family encompassing the target compound—as candidates for treating inflammatory and allergic diseases of the respiratory tract . The piperidine-1-carbonyloxy-substituted acetimidamide subclass, including the target compound, falls within this claimed generic scope. This patent-derived therapeutic area association provides a defined disease-relevant context that is not shared by the morpholine-4-carbonyl or cyclopropanecarbonyl analogs in the same patent family, as the patent claims specifically require the piperidine or pyrrolidine ring system.

Inflammatory disease Respiratory tract Patent landscape Quinolinyloxypiperidine

Prioritized Application Scenarios for N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide in Scientific and Industrial Research


Antiparasitic Drug Discovery Targeting Trypanosoma cruzi Spermidine Synthase

The crystallographic evidence base supporting piperidine-1-carbonyloxy-quinoline scaffold engagement with T. cruzi spermidine synthase at 1.85 Å resolution validates this compound class for Chagas disease drug discovery programs. The target compound, possessing the identical piperidine-1-carbonyloxy-quinoline substructure, represents a rational starting point for structure-based optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties against this validated neglected tropical disease target.

Inflammatory and Allergic Respiratory Disease Lead Generation

Patent WO2009021965A2 provides a disease-relevant framework for deploying this compound in inflammatory and allergic respiratory tract disease programs. The piperidine-1-carbonyloxy substituent satisfies the patent's piperidine requirement, enabling lead generation campaigns that explore this chemotype's efficacy in respiratory inflammation models while maintaining freedom-to-operate alignment.

Physicochemical Property Optimization in CNS-Penetrant Candidate Design

The target compound's intermediate molecular weight (328.37 g·mol⁻¹) and basic piperidine nitrogen (pKa ~10) create a lipophilicity-basicity profile distinct from the morpholine analog (MW 330.34; pKa ~8) and cyclopropane analog (MW 285.30; neutral). This differentiated property space makes the piperidine-1-carbonyloxy analog the preferred choice for medicinal chemistry campaigns where CNS penetration is desired, as tertiary amines with pKa values in the 9–10 range are associated with optimal brain exposure.

Structure-Activity Relationship Studies Comparing N-Acyloxy Substituent Effects

The target compound's purity specification (97%) and well-defined molecular identity make it a reliable anchor point for systematic SAR studies comparing the pharmacological impact of piperidine-1-carbonyloxy versus morpholine-4-carbonyl, cyclopropanecarbonyl, and acetoxy substituents. Controlled procurement of high-purity material is essential for generating interpretable SAR data that can guide lead optimization decisions.

Quote Request

Request a Quote for N-((Piperidine-1-carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.